tert-butyl N-[1-[(1-methylpiperidin-4-yl)amino]-1-phenylpropan-2-yl]carbamate
Description
tert-Butyl N-[1-[(1-methylpiperidin-4-yl)amino]-1-phenylpropan-2-yl]carbamate: is a chemical compound with the molecular formula C21H34N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a phenylpropan-2-yl moiety.
Properties
IUPAC Name |
tert-butyl N-[1-[(1-methylpiperidin-4-yl)amino]-1-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-15(21-19(24)25-20(2,3)4)18(16-9-7-6-8-10-16)22-17-11-13-23(5)14-12-17/h6-10,15,17-18,22H,11-14H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKGNSFNYKHOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC2CCN(CC2)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(1-methylpiperidin-4-yl)amino]-1-phenylpropan-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 1-methylpiperidine with appropriate reagents under controlled conditions.
Coupling with Phenylpropan-2-yl Group: The piperidine intermediate is then coupled with a phenylpropan-2-yl group using a suitable coupling agent, such as a carbodiimide.
Introduction of the tert-Butyl Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenylpropan-2-yl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the piperidine ring or the phenylpropan-2-yl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the piperidine ring. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(1-methylpiperidin-4-yl)amino]-1-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and phenylpropan-2-yl group play crucial roles in its binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Shares the piperidine and tert-butyl groups but lacks the phenylpropan-2-yl moiety.
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate: Similar structure but with variations in the substituents on the piperidine ring.
Uniqueness:
- The presence of the phenylpropan-2-yl group distinguishes tert-butyl N-[1-[(1-methylpiperidin-4-yl)amino]-1-phenylpropan-2-yl]carbamate from other similar compounds.
- The combination of the tert-butyl group, piperidine ring, and phenylpropan-2-yl moiety provides unique chemical and biological properties, making it valuable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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